Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate
Overview
Description
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a butyrate ester
Scientific Research Applications
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including ketoreductases and dehydrogenases, which are involved in redox reactions. The interaction with these enzymes often involves the reduction or oxidation of the compound, leading to the formation of different metabolites. Additionally, this compound can act as a substrate for certain esterases, which catalyze the hydrolysis of the ester bond, resulting in the release of the corresponding acid and alcohol .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound has been observed to impact the expression of genes involved in oxidative stress response and energy metabolism . Furthermore, this compound can influence cellular proliferation and apoptosis, making it a potential candidate for studies related to cancer biology .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can inhibit the activity of certain dehydrogenases by binding to their active sites and preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of toxic metabolites and the disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions and ester hydrolysis. This compound can be metabolized by ketoreductases and dehydrogenases, leading to the formation of reduced or oxidized metabolites . Additionally, esterases can hydrolyze this compound, resulting in the release of the corresponding acid and alcohol . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form the intermediate ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate: A precursor in its synthesis.
(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: A compound with similar structural features and biological activities.
2-Aminothiazole derivatives: Compounds with similar therapeutic roles, including antibacterial and antifungal activities.
Properties
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPZSBVMXDYVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645579 | |
Record name | Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-22-2 | |
Record name | Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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